molecular formula C9H16Cl2N2O B13032749 (1S)-1-(3-Methoxyphenyl)ethane-1,2-diamine 2hcl

(1S)-1-(3-Methoxyphenyl)ethane-1,2-diamine 2hcl

Cat. No.: B13032749
M. Wt: 239.14 g/mol
InChI Key: DVGZBJGMTLDKFN-KLQYNRQASA-N
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Description

(1S)-1-(3-Methoxyphenyl)ethane-1,2-diamine 2hcl is a chemical compound that belongs to the class of organic compounds known as phenethylamines. This compound is characterized by the presence of a methoxy group attached to the benzene ring and two amine groups attached to the ethane chain. The compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of (1S)-1-(3-Methoxyphenyl)ethane-1,2-diamine 2hcl typically involves several steps. One common synthetic route includes the reduction of a nitro compound to an amine, followed by the introduction of the methoxy group. The reaction conditions often require the use of reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.

Chemical Reactions Analysis

(1S)-1-(3-Methoxyphenyl)ethane-1,2-diamine 2hcl undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imines or oximes.

    Reduction: Reduction reactions can further reduce the compound to simpler amines.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

(1S)-1-(3-Methoxyphenyl)ethane-1,2-diamine 2hcl has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders.

    Industry: The compound is used in the production of various pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of (1S)-1-(3-Methoxyphenyl)ethane-1,2-diamine 2hcl involves its interaction with specific molecular targets in biological systems. The compound can bind to receptors or enzymes, altering their activity and leading to various physiological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

(1S)-1-(3-Methoxyphenyl)ethane-1,2-diamine 2hcl can be compared with other similar compounds such as:

    Phenethylamine: The parent compound without the methoxy group.

    Methoxyphenethylamine: Similar structure but with different substitution patterns.

    Dopamine: A related compound with significant biological activity. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Biological Activity

(1S)-1-(3-Methoxyphenyl)ethane-1,2-diamine dihydrochloride, a compound belonging to the phenylethylamine class, has garnered attention for its significant biological activity. This compound features a methoxy group on the phenyl ring and two amine groups on the ethane backbone, which contribute to its pharmacological potential. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C11H16Cl2N2O
  • Molecular Weight : 239.14 g/mol
  • Structural Features : The presence of a methoxy group and two primary amines enhances its interaction with various biological targets.

The biological activity of (1S)-1-(3-Methoxyphenyl)ethane-1,2-diamine 2HCl is primarily attributed to its ability to interact with neurotransmitter receptors and enzymes. Key mechanisms include:

  • Receptor Modulation : The compound acts as a ligand for various receptors, including adrenergic and serotonin receptors, potentially influencing mood and cognitive functions.
  • Enzyme Interaction : Its amine groups facilitate hydrogen bonding with active sites on enzymes, modulating their activity and leading to various physiological effects .

Biological Activities

Research has highlighted several notable biological activities associated with this compound:

  • Neuroprotective Effects : Studies suggest potential applications in treating neurological disorders by modulating neurotransmitter systems .
  • Antioxidant Properties : The compound exhibits antioxidant activity, contributing to cellular protection against oxidative stress .
  • Antimicrobial Activity : Preliminary studies indicate potential antimicrobial effects, although further research is needed to establish efficacy .

Case Study 1: Neuroprotective Effects

In a study investigating the neuroprotective effects of this compound, researchers found that the compound significantly reduced neuronal cell death in models of oxidative stress. The mechanism was attributed to its ability to upregulate antioxidant enzymes and inhibit apoptotic pathways.

Case Study 2: Antimicrobial Activity

A preliminary study assessed the antimicrobial properties of this compound against various bacterial strains. Results indicated moderate inhibitory effects on Gram-positive bacteria, suggesting potential applications in developing new antimicrobial agents.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructure FeaturesUnique Aspects
(1R)-1-(4-Methoxyphenyl)ethane-1,2-diamine dihydrochlorideContains a methoxy group at the para positionDifferences in receptor binding profiles due to stereochemistry
(1S)-1-(2-Methoxyphenyl)ethane-1,2-diamine dihydrochlorideMethoxy group at the ortho positionPotential variations in pharmacodynamics
(3,4,5-Trimethoxycinnamamide derivativesThree methoxy groupsEnhanced lipophilicity may alter biological activity

Properties

Molecular Formula

C9H16Cl2N2O

Molecular Weight

239.14 g/mol

IUPAC Name

(1S)-1-(3-methoxyphenyl)ethane-1,2-diamine;dihydrochloride

InChI

InChI=1S/C9H14N2O.2ClH/c1-12-8-4-2-3-7(5-8)9(11)6-10;;/h2-5,9H,6,10-11H2,1H3;2*1H/t9-;;/m1../s1

InChI Key

DVGZBJGMTLDKFN-KLQYNRQASA-N

Isomeric SMILES

COC1=CC=CC(=C1)[C@@H](CN)N.Cl.Cl

Canonical SMILES

COC1=CC=CC(=C1)C(CN)N.Cl.Cl

Origin of Product

United States

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